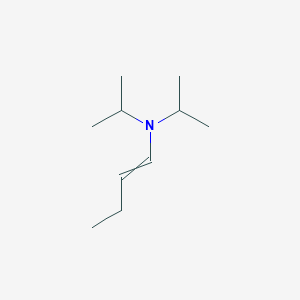

N,N-Di(propan-2-yl)but-1-en-1-amine

描述

N,N-Di(propan-2-yl)but-1-en-1-amine is a tertiary enamine characterized by a but-1-en-1-amine backbone (CH₂=CHCH₂CH₂–) substituted with two isopropyl (propan-2-yl) groups at the nitrogen atom. Its molecular formula is C₁₁H₂₂N, with a molecular weight of 168.3 g/mol. The enamine structure introduces conjugation between the nitrogen lone pair and the adjacent double bond, conferring unique reactivity, such as nucleophilicity at the β-carbon and resistance to hydrolysis compared to imines. This compound’s steric bulk from the isopropyl groups may influence its solubility, stability, and applications in organic synthesis or materials science .

属性

CAS 编号 |

112185-30-5 |

|---|---|

分子式 |

C10H21N |

分子量 |

155.28 g/mol |

IUPAC 名称 |

N,N-di(propan-2-yl)but-1-en-1-amine |

InChI |

InChI=1S/C10H21N/c1-6-7-8-11(9(2)3)10(4)5/h7-10H,6H2,1-5H3 |

InChI 键 |

CIYJLXPCPUPMSU-UHFFFAOYSA-N |

规范 SMILES |

CCC=CN(C(C)C)C(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

N,N-Di(propan-2-yl)propan-2-amine

- Molecular Formula : C₉H₂₁N

- Structure : A fully saturated tertiary amine with two isopropyl groups and a central methyl-substituted nitrogen.

- Key Differences: Reactivity: Lacks the conjugated enamine system, making it less reactive in cycloaddition or Michael addition reactions. Basicity: Higher basicity due to the absence of electron-withdrawing conjugation from the double bond.

Triallylamine (N,N-Diallylprop-2-en-1-amine)

- Molecular Formula : C₉H₁₅N

- Structure : Contains three allyl (2-propenyl) groups attached to nitrogen.

- Key Differences :

- Polymerization : Triallylamine readily undergoes radical polymerization due to multiple double bonds, forming cross-linked polymers, whereas the target compound’s single double bond may limit such applications .

- Density : Triallylamine has a lower density (0.787 g/mL at 25°C) compared to the bulkier N,N-di(propan-2-yl)but-1-en-1-amine, which likely has a higher density due to increased molecular weight .

Diallylamine (N,N-Di(2-propenyl)amine)

- Molecular Formula : C₆H₁₁N

- Structure : Two allyl groups attached to nitrogen.

- Key Differences :

- Reactivity : The allyl groups enable Diels-Alder reactions and thiol-ene chemistry, whereas the target compound’s isopropyl groups favor steric hindrance-driven selectivity in nucleophilic additions .

- Boiling Point : Diallylamine’s lower molecular weight (97.16 g/mol) results in a lower boiling point compared to the target compound .

N-Methyl-N-(2-propynyl)-2-propyn-1-amine

- Molecular Formula : C₇H₁₁N

- Structure : Contains propargyl (propynyl) groups.

- Key Differences: Electron Effects: The triple bond in propynyl amines withdraws electron density, reducing basicity compared to the enamine’s resonance-stabilized nitrogen. Applications: Propynyl amines are used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the target compound may serve as a ligand or monomer in specialty polymers .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。